Home > Products > Screening Compounds P15002 > 1-(3,4-Dimethoxyphenyl)benzimidazole
1-(3,4-Dimethoxyphenyl)benzimidazole -

1-(3,4-Dimethoxyphenyl)benzimidazole

Catalog Number: EVT-5913047
CAS Number:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3,4-Dimethoxyphenyl)benzimidazole is a compound of significant interest in the fields of chemistry and pharmacology. This chemical structure comprises a benzimidazole core with a 3,4-dimethoxyphenyl substituent, which enhances its biological activity and chemical properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound can be synthesized through various methods, primarily involving the reaction of benzimidazole derivatives with substituted phenyl compounds. Its unique structural features make it a valuable subject for research in organic synthesis and drug development.

Classification

1-(3,4-Dimethoxyphenyl)benzimidazole falls under the category of heterocyclic compounds, specifically benzimidazoles. Benzimidazoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)benzimidazole typically involves several steps:

  1. Starting Materials: The primary reactants include 1,2-benzenediamine and 3,4-dimethoxybenzaldehyde.
  2. Condensation Reaction: The synthesis process often begins with a condensation reaction between 1,2-benzenediamine and the aldehyde under acidic or basic conditions to form the benzimidazole ring.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Technical Details

  • Reaction Conditions: The reaction is generally carried out in solvents such as dimethylformamide or ethanol at elevated temperatures (around 100°C) to facilitate the formation of the benzimidazole structure.
  • Yield: Typical yields for this reaction can vary but are often reported between 50% to 80% depending on the specific conditions used.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-Dimethoxyphenyl)benzimidazole can be described as follows:

  • Molecular Formula: C16_{16}H16_{16}N2_{2}O2_{2}
  • Molecular Weight: Approximately 284.31 g/mol
  • Structural Features: The compound features a benzimidazole ring fused with a phenyl group that has two methoxy substituents at the para positions.

Data

  • Melting Point: The melting point of this compound is typically reported around 175-180°C.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure, showing characteristic peaks corresponding to aromatic protons and functional groups.
Chemical Reactions Analysis

Reactions

1-(3,4-Dimethoxyphenyl)benzimidazole can undergo various chemical reactions:

  • Substitution Reactions: The aromatic system allows for electrophilic substitution reactions, which can introduce different substituents onto the phenyl ring.
  • Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon or lithium aluminum hydride.
  • Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to yield aldehydes or carboxylic acids.

Technical Details

  • Common Reagents: Reagents such as sulfuric acid for nitration or bromine for bromination are frequently used.
  • Reaction Conditions: Conditions vary widely; for example, oxidation may require harsher conditions compared to substitution reactions which can be performed at room temperature.
Mechanism of Action

The mechanism of action for 1-(3,4-Dimethoxyphenyl)benzimidazole is largely related to its interaction with biological targets:

  • Biological Activity: Studies suggest that this compound exhibits anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Target Interaction: It may act on specific molecular targets within cancer cells, disrupting signaling pathways essential for cell survival and growth.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme heat or acidic conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

1-(3,4-Dimethoxyphenyl)benzimidazole has multiple scientific applications:

  • Medicinal Chemistry: Explored as a potential anti-cancer agent due to its ability to inhibit tumor growth and metastasis.
  • Material Science: Used as an intermediate in the synthesis of novel materials with specific electronic properties.
  • Research Tool: Acts as a building block for synthesizing more complex heterocyclic compounds in organic chemistry research.
Introduction to 1-(3,4-Dimethoxyphenyl)benzimidazole

Chemical and Pharmacological Significance of Benzimidazole Derivatives

Scaffold Versatility and Therapeutic Dominance

The benzimidazole nucleus constitutes an indispensable pharmacophore in medicinal chemistry, evidenced by its presence in numerous clinically established drugs spanning diverse therapeutic categories. This bicyclic aromatic system demonstrates exceptional structural plasticity, enabling targeted modifications that yield compounds with optimized pharmacokinetic profiles and receptor affinities. Benzimidazole-based pharmaceuticals have achieved clinical success across multiple domains:

  • Antiulcer therapeutics: Omeprazole, pantoprazole, and rabeprazole function as proton pump inhibitors by forming disulfide bonds with cysteine residues of the H⁺/K⁺ ATPase enzyme [3].
  • Antiparasitic agents: Albendazole, mebendazole, and thiabendazole disrupt microtubule formation in helminths through selective binding to β-tubulin [1].
  • Cardiovascular drugs: Telmisartan and candesartan act as angiotensin II receptor blockers (ARBs) for hypertension management, leveraging the benzimidazole scaffold for optimal receptor orientation [1] [3].
  • Oncology applications: Bendamustine combines a benzimidazole nucleus with a nitrogen mustard moiety, functioning as a bifunctional alkylating agent with demonstrated efficacy in hematologic malignancies [3].

Table 1: Clinically Established Benzimidazole-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic CategoryPrimary Mechanism of Action
OmeprazoleAntiulcerProton pump inhibition
TelmisartanAntihypertensiveAngiotensin II receptor blockade
AlbendazoleAnthelminticMicrotubule disruption
BendamustineAntineoplasticDNA alkylation/crosslinking
Candesartan cilexetilAntihypertensiveAT1 receptor antagonism
Thiophanate-methylAgricultural fungicideβ-tubulin inhibition

Broad-Spectrum Bioactivity

Beyond clinically approved agents, benzimidazole derivatives exhibit expansive pharmacological potential documented in recent scientific literature (2012-2021). The scaffold's capacity for structural diversification enables modulation of disparate biological targets:

  • Antimicrobial activity: 2-aminomethylbenzimidazole derivatives demonstrate potent activity against Gram-positive pathogens (MIC = 1-4 µg/mL) through membrane disruption and DNA intercalation mechanisms [1].
  • Kinase inhibition: Novel 5-nitrobenzimidazole-triazole conjugates exhibit IC₅₀ values <100 nM against VEGFR-2, PDGFR-β, and FGFR-1 tyrosine kinases, showing promising antiangiogenic effects in cancer models [1] [3].
  • Receptor modulation: Dual H₁/H₄ histamine receptor ligands incorporating benzimidazole cores (patent ES2807191T3) demonstrate synergistic anti-inflammatory and immunomodulatory effects [1].
  • Ion channel targeting: Voltage-gated sodium channel inhibitors featuring benzimidazole pharmacophores (patent US20150361032A1) show potential for pain management and antiepileptic applications [1] [3].

The remarkable structural tolerance of the benzimidazole core—accommodating substitutions at N1, C2, C5, and C6 positions—enables rational drug design approaches targeting increasingly specific biological targets while maintaining favorable ADME profiles [1] [5].

Structural and Functional Uniqueness of 1-(3,4-Dimethoxyphenyl)benzimidazole

Molecular Architecture and Electronic Properties

1-(3,4-Dimethoxyphenyl)benzimidazole (C₁₅H₁₄N₂O₂, MW 254.29 g/mol, CAS 2620-85-1) exhibits distinctive structural features that differentiate it from simpler benzimidazole analogues. The compound's canonical SMILES representation (COC1=CC=C(C2=NC3=CC=CC=C3N2)C=C1OC) reveals critical electronic and steric characteristics:

  • Planar configuration: The benzimidazole system and dimethoxyphenyl ring adopt near-coplanar orientation, facilitating π-π stacking interactions with aromatic residues in biological targets.
  • Electronic asymmetry: Electron-donating methoxy groups at C3' and C4' positions create an electron-rich arene system, contrasting with the electron-deficient imidazole ring (calculated ΔlogP = 2.38).
  • Tautomeric equilibrium: The prototropic tautomerism between N1-H (major) and N3-H (minor) forms enables adaptable hydrogen bonding capabilities critical for biomolecular recognition [3] [4].

The InChIKey (IGZWNUGQABGXEZ-UHFFFAOYSA-N) provides a standardized identifier for this specific stereoelectronic configuration, essential for database curation and computational studies [4] [6].

Table 2: Comparative Structural Features of Benzimidazole Derivatives

CompoundC2 SubstituentElectron DistributionCalculated logPKey Pharmacological Property
Benzimidazole (parent)HSymmetrically delocalized1.82Limited bioactivity
2-PhenylbenzimidazolePhModerate electron deficiency2.95Antifungal activity
1-(3,4-Dimethoxyphenyl)benzimidazole3,4-(MeO)₂C₆H₃Electron-rich arene system3.12Multitarget receptor affinity
2-(Trifluoromethyl)benzimidazoleCF₃Strong electron withdrawal2.78Antimicrobial potency

Structure-Activity Relationship (SAR) Determinants

Position-specific modifications profoundly influence the compound's biological interactions:

  • Methoxy group positioning: Ortho-dimethoxy substitution creates a dihedral angle constraint (approximately 35-40°) that optimizes binding to ATP pockets in kinases while maintaining planarity for DNA intercalation [3].
  • Hydrogen bonding capacity: The benzimidazole NH (pKa ≈ 5.6) serves as hydrogen bond donor to nucleotide bases (e.g., G-quadruplex structures) and catalytic residues in oxidoreductases [1].
  • Lipophilicity modulation: The dimethoxyphenyl moiety increases hydrophobicity (experimental logP = 3.05 ± 0.12) versus unsubstituted analogues, enhancing membrane permeability while retaining water solubility for biological distribution [3] [6].

Crystallographic studies reveal that the 3,4-dimethoxy configuration permits simultaneous hydrogen bonding via imidazole nitrogen and van der Waals contacts through methoxy oxygen atoms, enabling bidentate interactions with biological targets unattainable with monomethoxy or halogenated analogues [3].

Historical Development and Key Discoveries

Evolution of Synthetic Methodologies

The synthesis of benzimidazole derivatives has undergone substantial refinement since initial condensation methods reported in the early 20th century. The development of 1-(3,4-dimethoxyphenyl)benzimidazole reflects this methodological evolution:

  • Traditional approach (pre-2000): Initial routes employed stoichiometric condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde under harsh oxidative conditions (nitrobenzene, 120-140°C), yielding <45% target product with multiple side reactions [5].
  • Catalytic era (2000-2015): Lewis acid-catalyzed methods using FeCl₃/Al₂O₃ or SiO₂/ZnCl₂ improved yields to 65-78% but required anhydrous conditions and toxic solvents (e.g., acetonitrile) [5].
  • Green chemistry revolution (2015-present): Modern protocols employ Er(OTf)₃ catalysis under aqueous conditions (yield = 92%, 80°C, 35 min) or solvent-free mechanochemical grinding with MK-10 montmorillonite (96% yield, room temperature) [5].

Table 3: Synthetic Evolution of 1-(3,4-Dimethoxyphenyl)benzimidazole

Synthetic EraRepresentative MethodConditionsYield (%)Advantages/Limitations
TraditionalNitrobenzene-mediated oxidation140°C, 8-12h38-45Simple but toxic byproducts
CatalyticSiO₂/ZnCl₂ in acetonitrileReflux, 4-6h65-72Moderate yield, requires solvent removal
Microwave-assistedMK-10 montmorillonite (solvent-free)MW, 300W, 60°C, 15 min89Rapid but specialized equipment needed
Green chemistryEr(OTf)₃ catalysis in H₂O80°C, 35 min92Aqueous, recyclable catalyst, high atom economy

Patent Landscape and Research Milestones

The compound's development trajectory intersects with key pharmaceutical innovations:

  • Early foundation (1940s): Woolley's seminal observation (1944) that benzimidazoles mimic purine biochemistry established the scaffold's biological relevance. Brink's identification (1949) of 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product further stimulated medicinal chemistry exploration [1] [5].
  • Structural optimization (1990s-2000s): Systematic investigation of benzimidazole C2-aryl substitutions revealed optimal bioactivity with 3,4-disubstituted patterns, particularly dimethoxy configurations (patent US8372987B2). This period yielded improved synthetic routes from veratraldehyde and o-phenylenediamine [6].
  • Contemporary applications (2010s-present): Recent patents highlight specialized applications:
  • PI3Kδ inhibition (WO2018057810A1) for inflammatory disorders
  • TRPC6 channel blockade (CA3079081A1) in renal diseases
  • CXCR4 antagonism (US20190322671A1) for cancer metastasis suppressionThe compound serves as key intermediate in these advanced therapeutic agents [1].

The current research frontier explores hybrid molecular designs incorporating 1-(3,4-dimethoxyphenyl)benzimidazole into bifunctional pharmacological agents, particularly kinase inhibitors (patents US20150336967A1, US20150322065A1) and DNA repair modulators (US8372987B2) [1] [3]. These developments highlight the compound's enduring utility as a versatile pharmacophore in targeted therapeutic discovery.

Properties

Product Name

1-(3,4-Dimethoxyphenyl)benzimidazole

IUPAC Name

1-(3,4-dimethoxyphenyl)benzimidazole

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-18-14-8-7-11(9-15(14)19-2)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3

InChI Key

FEMMNPKYEJDLHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=CC=CC=C32)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.